Methyl 4-bromo-2-iodobenzoate
Overview
Description
Methyl 4-bromo-2-iodobenzoate is an organic compound with the molecular formula C8H6BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are substituted with bromine and iodine atoms, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-iodobenzoate can be synthesized through a multi-step process. One common method involves the bromination and iodination of methyl benzoate. The process typically starts with the bromination of methyl benzoate to form methyl 4-bromobenzoate. This intermediate is then subjected to iodination to yield this compound. The reaction conditions often involve the use of solvents such as N-methyl-2-pyrrolidone and catalysts like copper(I) cyanide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine or iodine atoms.
Coupling Reactions: Products are often biaryl compounds with extended conjugation.
Scientific Research Applications
Methyl 4-bromo-2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-iodobenzoate in chemical reactions involves the activation of the bromine and iodine atoms, making them susceptible to nucleophilic attack or coupling reactions. The molecular targets and pathways depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromobenzoate
- Methyl 2-iodobenzoate
- Methyl 4-chloro-2-iodobenzoate
Uniqueness
Methyl 4-bromo-2-iodobenzoate is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides distinct reactivity compared to compounds with only one halogen substituent. This dual halogenation allows for selective functionalization and diverse synthetic applications .
Properties
IUPAC Name |
methyl 4-bromo-2-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYKANWZAJRNOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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